![molecular formula C18H14ClN3O3S B2904909 5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 476282-67-4](/img/structure/B2904909.png)
5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H14ClN3O3S and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypoxia-selective Antitumor Agents
One significant area of research involving analogs of 5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide relates to the development of hypoxia-selective antitumor agents. Studies have synthesized regioisomers of hypoxia-selective cytotoxins, evaluating their cytotoxicity under hypoxic conditions. These compounds are designed to target hypoxic tumor cells, which are often resistant to traditional chemotherapy and radiation therapy. The selectivity for hypoxic cells is achieved through the differential reduction potential of these compounds in the absence of oxygen, making them potent antitumor agents in environments where cancer cells are deprived of adequate oxygen supply (Palmer et al., 1996).
Crystal Engineering with Hydrogen and Halogen Bonds
Another research application involves the use of halogenated compounds, similar to this compound, in crystal engineering. These studies explore the formation of molecular tapes and complexes through hydrogen and halogen bonding interactions. Crystal engineering aims to design and synthesize materials with specific properties, leveraging the predictable nature of these non-covalent interactions. The research demonstrates how varying the halogen atoms can influence the crystal packing and, by extension, the physical properties of the material, which is crucial for the development of new pharmaceuticals and materials science applications (Saha et al., 2005).
Reductive Chemistry of Hypoxia-selective Cytotoxins
Further investigation into the reductive chemistry of compounds analogous to this compound provides insights into their mechanism of action as hypoxia-selective cytotoxins. These studies elucidate the pathways through which these compounds are reduced under hypoxic conditions, leading to the formation of toxic species that can selectively kill hypoxic tumor cells. Understanding the reduction chemistry is critical for optimizing the selectivity and potency of these antitumor agents (Palmer et al., 1995).
Antidiabetic Activity
Research into derivatives of this compound has also explored their potential as antidiabetic agents. Synthesis and evaluation of these compounds have shown promising activity against α-glucosidase, an enzyme target for managing diabetes through the control of blood sugar levels. Molecular docking and simulation studies further support their potential as therapeutic agents for diabetes, indicating how modifications to the chemical structure can enhance biological activity (Thakral et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with proteins in the dishevelled (dvl) family . These proteins play a crucial role in the transduction of WNT signaling .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets via a shared pdz domain . This interaction could lead to changes in the WNT signaling pathway .
Biochemical Pathways
Given the potential interaction with dvl proteins, it’s plausible that the wnt signaling pathway could be affected . This pathway plays a key role in regulating cell growth and differentiation.
Result of Action
Given the potential interaction with the wnt signaling pathway, it could potentially influence cell growth and differentiation .
Propriétés
IUPAC Name |
5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-10-3-4-12(7-11(10)2)15-9-26-18(20-15)21-17(23)14-8-13(19)5-6-16(14)22(24)25/h3-9H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYACZIFWAXSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
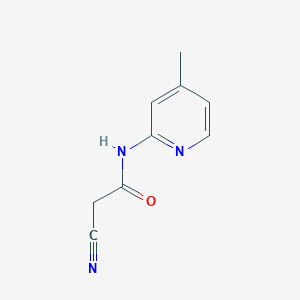

![8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2904830.png)
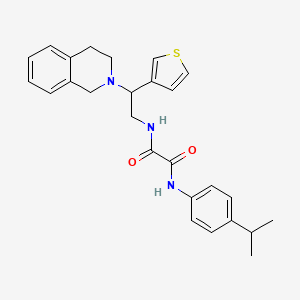
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)
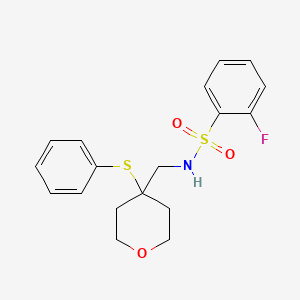
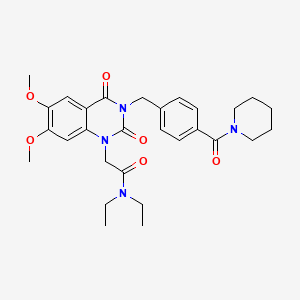
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)

![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)
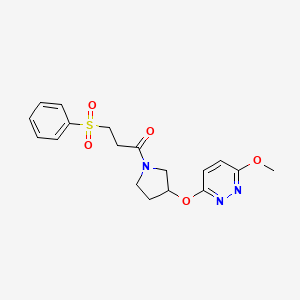


![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)
